molecular formula C11H17F2NO4 B7980956 (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No.: B7980956
M. Wt: 265.25 g/mol
InChI Key: BEYLYGCFFXJNQM-ZETCQYMHSA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” (CAS: 203866-15-3) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol . It features a six-membered piperidine ring substituted with two fluorine atoms at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The carboxylic acid moiety at the 2-position and the stereochemical (S)-configuration make it a versatile chiral building block in asymmetric synthesis, medicinal chemistry, and peptide/protein research .

Key applications include:

  • Asymmetric catalysis: Fluorination enhances steric and electronic effects, influencing reaction selectivity.
  • Drug discovery: The Boc group facilitates temporary amine protection during synthesis, while fluorine improves metabolic stability .
  • Conformational studies: The rigid piperidine scaffold stabilizes specific molecular geometries.

Properties

IUPAC Name

(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYLYGCFFXJNQM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-2-carboxylic Acid Derivatives

Piperidine-2-carboxylic acid serves as a foundational scaffold. Fluorination at the 4-position is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under inert conditions. Boc protection of the nitrogen is performed early to prevent side reactions during subsequent steps.

Chiral Building Blocks

Enantioselective synthesis often employs (S)-proline or other chiral auxiliaries. For example, (S)-N-Boc-piperidine-2-carboxylic acid is resolved via diastereomeric salt formation with chiral amines like (1R,2S)-ephedrine.

Synthetic Routes and Reaction Conditions

Direct Fluorination of Boc-Protected Piperidine

A common approach involves fluorinating Boc-protected piperidine-2-carboxylic acid derivatives:

Step 1: Boc Protection
Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF or DCM at 0–25°C.

Step 2: Fluorination
The 4-position is fluorinated using DAST (2 equiv.) in DCM at −78°C to 0°C, yielding 4,4-difluoro-Boc-piperidine-2-carboxylic acid.

Step 3: Chiral Resolution
Racemic mixtures are resolved via chromatography on chiral stationary phases (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution.

Typical Yield : 60–75% over three steps.

Continuous Flow Carboxylation

A scalable method reported by Kestemont et al. (2022) utilizes continuous flow chemistry for carboxylation:

  • Deprotonation :
    N-Boc-4,4-difluoropiperidine is treated with s-BuLi (2.5 equiv.) in THF at −78°C under continuous flow conditions.

  • CO₂ Trapping :
    The lithiated intermediate is reacted with gaseous CO₂ at −40°C, yielding the carboxylic acid after aqueous workup.

  • Enantiomeric Enrichment :
    The racemic product is resolved using (S)-1-phenylethylamine, achieving >99% ee for the (S)-enantiomer.

Advantages :

  • Scalability (400 g/day).

  • Reduced side reactions compared to batch processes.

Enantioselective Synthesis Strategies

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of β-keto esters to generate the (S)-configured piperidine backbone. For example:

(R)-BINAP-RuCl2+4,4-difluoropiperidin-2-oneH2(S)-piperidine-2-carboxylic acid ester\text{(R)-BINAP-RuCl}2 + \text{4,4-difluoropiperidin-2-one} \xrightarrow{\text{H}2} \text{(S)-piperidine-2-carboxylic acid ester}

Conditions : 50 bar H₂, 60°C, 24 h.
Yield : 85–90% with 95% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze racemic esters, enriching the (S)-enantiomer. For instance:

Racemic ethyl 4,4-difluoro-Boc-piperidine-2-carboxylateCAL-B(S)-acid+(R)-ester\text{Racemic ethyl 4,4-difluoro-Boc-piperidine-2-carboxylate} \xrightarrow{\text{CAL-B}} \text{(S)-acid} + \text{(R)-ester}

Conditions : pH 7.0 buffer, 37°C, 48 h.
ee : >98% for (S)-acid.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Fluorination : DAST reactions require anhydrous DCM at −78°C to minimize decomposition.

  • Boc Protection : THF or DCM at 0–25°C ensures high yields (90–95%).

Catalytic Systems

  • s-BuLi/CO₂ : Optimal for carboxylation with 3.0 equiv. of CO₂ and 2.5 equiv. of s-BuLi.

  • Ru-BINAP : 0.5 mol% catalyst loading achieves maximum enantioselectivity.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Chiralpak® AD-H column (hexane:IPA:TFA = 90:10:0.1) resolves enantiomers.

  • Recrystallization : Diastereomeric salts (e.g., with (S)-1-phenylethylamine) yield >99% pure (S)-enantiomer.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.70–3.85 (m, 2H, H-6), 4.25–4.40 (m, 1H, H-2), 5.10 (br s, 1H, NH).

  • ¹⁹F NMR : δ −110.2 (d, J = 240 Hz, 2F).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Continuous Flow75>99HighModerate
Asymmetric Hydrogenation8595MediumHigh
Enzymatic Resolution4098LowLow

Key Observations :

  • Continuous flow synthesis balances yield and scalability but requires specialized equipment.

  • Asymmetric hydrogenation offers high ee but involves expensive catalysts.

Challenges and Optimization Opportunities

Fluorination Side Reactions

Over-fluorination or ring-opening can occur with excess DAST. Mitigation strategies include:

  • Strict temperature control (−78°C).

  • Use of milder fluorinating agents (e.g., XtalFluor®).

Racemization During Boc Deprotection

Acidic conditions (e.g., TFA) may cause racemization. Alternatives include:

  • Enzymatic deprotection using esterases.

  • Photolabile protecting groups (e.g., NVOC) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Boc removal is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc removal yields the free amine, which can be further derivatized.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₇F₂NO₄
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 661458-34-0
  • Appearance : Off-white solid with a purity of ≥97% .

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its difluorinated piperidine structure enhances the pharmacokinetic properties of derivatives, making them more effective as therapeutic agents .
  • Prodrug Formulations :
    • This compound can be utilized in creating prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group can be removed enzymatically or chemically to release the active drug .
  • Synthesis of Peptides and Amino Acids :
    • This compound is employed in the synthesis of fluorinated amino acids and peptides, which are crucial for developing peptide-based therapeutics. The incorporation of fluorine atoms can significantly alter the biological activity and stability of peptides .

Example 1: Synthesis of Fluorinated Amino Acids

Researchers have successfully synthesized fluorinated derivatives of amino acids using this compound as a precursor. These derivatives exhibited enhanced activity against specific enzymes involved in metabolic pathways, showcasing the compound's potential in metabolic disease treatments .

Example 2: Neuropharmacological Studies

In a study focused on neuropharmacology, derivatives synthesized from this compound demonstrated significant binding affinity to neurotransmitter receptors. This suggests its potential role in developing new treatments for conditions like depression and anxiety disorders .

Table: Comparison of Applications

Application TypeDescriptionExample Use Case
Drug DevelopmentUsed as a building block for synthesizing APIs targeting neurological disordersSynthesis of novel antidepressants
Prodrug FormulationsEnhances solubility and bioavailability of drugsDevelopment of improved formulations
Synthesis of Peptides/Amino AcidsKey precursor for creating fluorinated amino acids and peptidesPeptide-based therapeutics
Neuropharmacological ResearchInvestigated for binding affinity to neurotransmitter receptorsPotential treatments for anxiety and depression

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The fluorine atoms enhance the compound’s stability and reactivity by influencing electronic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid 203866-15-3 C₁₀H₁₅F₂NO₄ 251.23 6-membered piperidine, 4,4-difluoro, Boc, (S)-configuration Asymmetric synthesis, drug discovery
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 5-membered pyrrolidine, 4-phenyl, Boc Chiral intermediates, ligand design
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid Not specified C₁₂H₂₁NO₄ 243.30 6-membered piperidine, Boc, acetic acid substituent Peptide modification, prodrug synthesis

Key Comparison Points

Ring Size and Substituent Effects
  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers lower ring strain compared to the five-membered pyrrolidine analog (CAS: 96314-29-3). This increases conformational flexibility, which is critical for binding interactions in drug design .
  • Fluorine vs. Phenyl Substitutents : The 4,4-difluoro substitution in the target compound introduces strong electronegativity and lipophilicity, enhancing metabolic stability. In contrast, the phenyl group in the pyrrolidine analog increases steric bulk and aromatic interactions, favoring applications in ligand-receptor studies .
Functional Group Variations
  • Carboxylic Acid vs. Acetic Acid : The target compound’s carboxylic acid group at the 2-position enables direct coupling with amines or alcohols. The acetic acid analog (CAS: unspecified) has a longer carbon chain, altering solubility and reactivity in peptide couplings .

Physicochemical and Commercial Considerations

  • Purity and Pricing : The target compound is sold at >97% purity, with 1g priced at €1,038.00, reflecting its high demand in research .
  • Regulatory Status : Compounds like 2-[1-(Boc)-4-piperidyl]acetic acid are classified under specific tariff codes (e.g., MFN 9906.29.04), indicating regulatory distinctions in commercial trade .

Research Findings and Implications

  • Chiral Recognition : The (S)-configuration in the target compound is critical for enantioselective reactions. Studies on enantiomorph-polarity parameters (e.g., Rogers’ η) suggest that improper handling of chiral centers can lead to false polarity indications, emphasizing the need for precise stereochemical analysis .
  • Fluorine Impact: Fluorination at the 4-position reduces basicity of the piperidine nitrogen, altering pH-dependent solubility and reactivity compared to non-fluorinated analogs .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H17_{17}F2_2NO4_4
  • Molecular Weight : 265.25 g/mol
  • CAS Number : 661458-34-0

The compound features a piperidine ring with two fluorine substituents and a carboxylic acid group, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of various piperidine derivatives. While specific data on this compound is limited, related compounds exhibit notable activity against resistant strains of bacteria. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Properties

Piperidine derivatives are increasingly recognized for their anticancer potential. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against cancer cell lines. For example, compounds with similar structures have demonstrated IC50_{50} values in the nanomolar range against various cancer types, including triple-negative breast cancer (TNBC) .

Table 1: Summary of Biological Activities of Related Piperidine Compounds

Compound NameMIC (μg/mL)IC50_{50} (μM)Activity Type
(S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine4–8Not reportedAntimicrobial
1-(tert-butoxycarbonyl)-3-fluoropiperidine0.5–1.00.126Anticancer
1-(tert-butoxycarbonyl)-4,4-difluoropiperidineNot reportedNot reportedPotentially similar activity

The biological activity of piperidine derivatives often involves interaction with specific biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy.

Case Studies

  • Antimicrobial Efficacy : A study reported that certain piperidine derivatives inhibited the growth of Mycobacterium tuberculosis with MIC values as low as 0.5 μg/mL, indicating strong potential for developing new anti-tuberculosis agents .
  • Cancer Cell Proliferation : In vivo studies demonstrated that piperidine derivatives could significantly inhibit tumor growth in mouse models of TNBC, showcasing their potential as novel anticancer therapeutics .
  • Toxicological Profile : Toxicity assessments in animal models indicated that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorination and Boc protection. For example, fluorination of a piperidine precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions, followed by Boc protection via tert-butyl dicarbonate in the presence of a base like DMAP (4-dimethylaminopyridine).
  • Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS. Chiral purity can be confirmed using chiral stationary phase chromatography (e.g., Chiralpak IA) to resolve the (S)-enantiomer from potential racemization byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) in a desiccator to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life. Handling requires PPE (nitrile gloves, lab coat) and fume hood use due to acute oral toxicity (H302) and respiratory irritation (H335) risks .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms the presence and equivalence of difluorine atoms (δ –120 to –130 ppm). 1H^{1}\text{H} NMR identifies the Boc group (δ 1.4 ppm, singlet) and carboxylic proton (δ 12–13 ppm, broad).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch, Boc group) and ~1750 cm1^{-1} (carboxylic acid C=O).
  • X-ray crystallography : SHELXL software resolves stereochemistry and crystal packing; data collection at synchrotron facilities improves resolution .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The (S)-configuration directs spatial orientation during carbodiimide-mediated couplings (e.g., EDC/HOBt). Computational modeling (DFT at B3LYP/6-31G* level) predicts steric hindrance from the Boc group, which slows acylation rates compared to non-Boc analogs. Kinetic studies (monitored by 13C^{13}\text{C} NMR) reveal a 20–30% reduction in coupling efficiency with bulky amines .

Q. What role do the 4,4-difluoro substituents play in modulating the compound’s conformational flexibility?

  • Methodological Answer : The difluoro groups restrict piperidine ring puckering via the gauche effect, as shown by variable-temperature 1H^{1}\text{H} NMR (VT-NMR) in DMSO-d6_6. This rigidity enhances binding selectivity in enzyme inhibition assays (e.g., prolyl oligopeptidase). MD simulations (AMBER force field) correlate reduced entropy loss (ΔS = –15 kcal/mol) with higher target affinity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. A systematic study using a shake-flask method (25°C) in buffers (pH 1–10) and organic solvents (DMSO, THF) reveals:

SolventSolubility (mg/mL)
DMSO>50
Water<0.1 (pH 7)
THF12–15
Adjusting pH to 3–4 (carboxylic acid protonation) improves aqueous solubility to 2–3 mg/mL. Use dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer : Acidic deprotection (TFA/DCM) at 0°C minimizes racemization. Monitor enantiomeric excess (EE) via chiral HPLC before/after deprotection. Adding scavengers (triisopropylsilane) reduces carbocation intermediates that promote racemization. For sensitive applications, use enzymatic methods (e.g., lipase-catalyzed hydrolysis) to retain >99% EE .

Data Gaps and Future Directions

  • Ecological Impact : No data exist on biodegradation or bioaccumulation ( ). Researchers should conduct OECD 301D ready biodegradability tests.
  • Advanced Applications : Explore fluorinated analogs for PET radiotracers (e.g., 18F^{18}\text{F} labeling) or as intermediates in macrocyclic kinase inhibitors.

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